molecular formula C11H15ClFN3 B1491494 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine CAS No. 2091697-65-1

4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine

Cat. No.: B1491494
CAS No.: 2091697-65-1
M. Wt: 243.71 g/mol
InChI Key: CCFYULACDXUIBT-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H15ClFN3 and its molecular weight is 243.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the modulation of phosphorylation processes, which are crucial for regulating cellular activities such as signal transduction and metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway that regulates cell growth, differentiation, and survival . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular proliferation and programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing the phosphorylation of target proteins . This inhibition can result in downstream effects on various cellular processes, including signal transduction and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been found to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage level results in a marked change in the biological response. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 4-Chloro-6-

Properties

IUPAC Name

4-chloro-6-[4-(fluoromethyl)-4-methylpiperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN3/c1-11(7-13)2-4-16(5-3-11)10-6-9(12)14-8-15-10/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFYULACDXUIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC(=NC=N2)Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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